![molecular formula C14H18ClNO3 B2845978 (E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one CAS No. 172739-46-7](/img/structure/B2845978.png)
(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one, also known as “CDP-Choline”, is a cholinergic compound that has been used in scientific research for over 40 years. It is a pro-drug of the neurotransmitter acetylcholine and is used to enhance cognitive and motor functions. CDP-Choline is a key component in the synthesis of phosphatidylcholine, a major component of cell membranes, and is also a precursor for the synthesis of other phospholipids. CDP-Choline has been studied extensively in animals and humans, and its potential applications in scientific research are vast.
Aplicaciones Científicas De Investigación
Optical and Electronic Applications
- Nonlinear Optical Properties : A study on novel chalcone derivative compounds, including compounds similar to the queried chemical, showed that they exhibit significant third-order nonlinear optical properties. These compounds demonstrated a transition from saturable absorption to reverse saturable absorption with increasing laser intensity, suggesting potential applications in optical limiting devices (Rahulan et al., 2014).
Synthetic Chemistry and Drug Design
Drug Metabolism and Design : Research on DDPH analogs, which are structurally related to the queried compound, focused on modifying the structure to enhance biological activities and stability. This work is significant for the design of α₁-adrenoceptor antagonists, showcasing the role of structural modification in the development of therapeutic agents (Xi et al., 2011).
Antidepressant Agent Potential : Derivatives with structural similarities have been synthesized and evaluated for their antidepressant properties. This research highlights the potential psychiatric applications of these compounds, emphasizing their significance in developing new therapeutic agents (Clark et al., 1979).
Material Science and Photophysics
Photoluminescent Materials : Investigations into methoxy- and hydroxyl-substituted 2'-aminochalcones, which share a core structural motif with the queried compound, revealed their potent antioxidant activities and distinct photophysical properties. These findings suggest applications in developing new materials with specific optical properties (Sulpizio et al., 2016).
Optical Properties and Fluorophore Applications : The synthesis of a compound by reacting 4-(dimethylamino) benzaldehyde with 1-(2-hydroxyphenyl) ethanone under microwave irradiation led to the discovery of powerful fluorophores. These compounds exhibit significant solvatochromic properties and potential as probes in micelle determination, indicating their utility in biochemical and material sciences (Khan et al., 2016).
Propiedades
IUPAC Name |
(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-16(2)8-6-13(17)12-5-4-11(10-14(12)18)19-9-3-7-15/h4-6,8,10,18H,3,7,9H2,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDJEOOACQIJD-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C=C(C=C1)OCCCCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=C(C=C(C=C1)OCCCCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(3-chloropropoxy)-2-hydroxyphenyl]-3-(dimethylamino)-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B2845895.png)
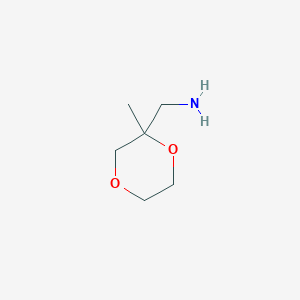
![8-(2-hydroxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845898.png)
![Methyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2845899.png)
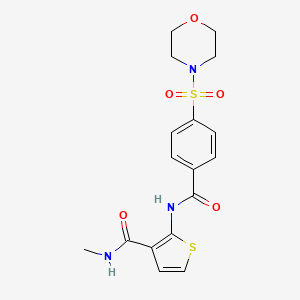
![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)
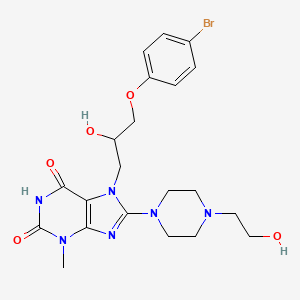
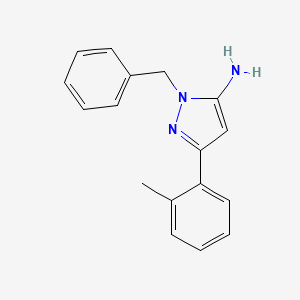


![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)
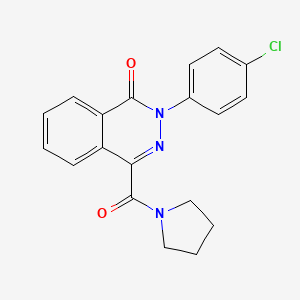

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)